molecular formula C9H12ClN3OS B115851 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde CAS No. 141764-88-7

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

Cat. No. B115851
M. Wt: 245.73 g/mol
InChI Key: ZOVNOCUBYWVOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (4-CMT) is an organic compound that belongs to the class of thiazolecarboxaldehydes. It is a colorless, odorless crystalline solid with a melting point of 95-97°C. 4-CMT is an important intermediate for the synthesis of several biologically active compounds, such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of a number of drugs, such as the anticonvulsant drug gabapentin. 4-CMT is a versatile compound that has been studied extensively for its potential applications in the pharmaceutical industry.

Scientific Research Applications

DNA Binding and Fluorescent Staining

Hoechst 33258 and its Analogues : These compounds, known for binding to the minor groove of double-stranded B-DNA, are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining and flow cytometry. Their specificity for AT-rich sequences and ability to enter cells easily make them valuable for analyzing plant chromosomes and nuclear DNA content values. Additionally, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Polymerization and Material Science

Polymerization of Higher Aldehydes : Research into the polymerization of substituted aldehydes, including haloaldehydes, has revealed their potential in creating polymers with practical applications. This includes the study of higher aliphatic aldehydes and branched hydrocarbon chains for the development of new materials, highlighting the versatility of these chemical structures in polymer science (Kubisa et al., 1980).

Antimicrobial and Antituberculosis Research

Piperazine and its Analogues in Anti-mycobacterial Research : Piperazine rings, a core feature of the compound , have been highlighted for their significance in medicinal chemistry, particularly in developing anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the utility of piperazine-based compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Synthesis and Chemical Properties

Synthetic Utilities of o-Phenylenediamines : The synthesis and biological applications of azolylthiazoles, including methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlight the broad utility of thiazole derivatives in creating compounds with significant biological activity. This area of research is crucial for designing new therapeutic agents and understanding the chemical properties of thiazole-based compounds (Ibrahim, 2011).

properties

IUPAC Name

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVNOCUBYWVOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376713
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

CAS RN

141764-88-7
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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